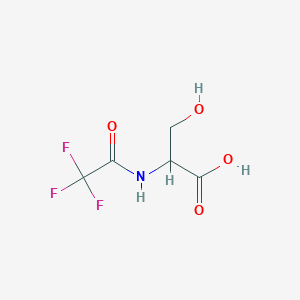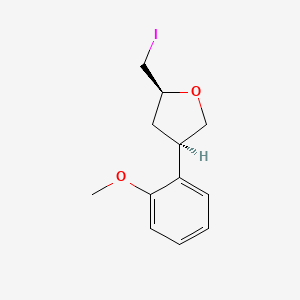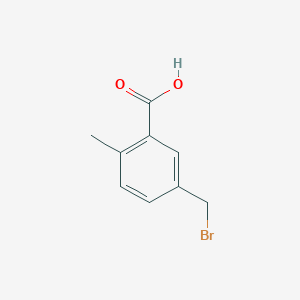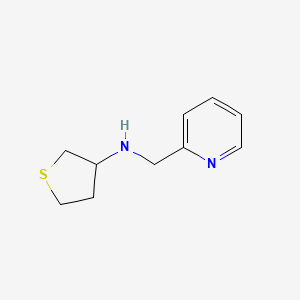![molecular formula C7H11NO2S B13191827 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 915690-62-9](/img/structure/B13191827.png)
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is a compound that features a thiolane ring with a prop-2-yn-1-ylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a prop-2-yn-1-ylamine. . The reaction conditions often involve the use of a copper catalyst, such as copper sulfate, in the presence of a ligand like sodium ascorbate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiolane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(Prop-2-yn-1-yl)pyridin-2-amines: These compounds share the prop-2-yn-1-yl group and exhibit similar reactivity in cycloaddition reactions.
Propargylamines: These compounds are structurally related and have applications in medicinal chemistry, particularly as monoamine oxidase inhibitors.
Thiolane derivatives: Compounds with similar thiolane rings but different substituents can exhibit varying chemical and biological properties.
Uniqueness
3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring and a prop-2-yn-1-ylamino group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a wide range of chemical reactions and its potential in various fields of research make it a valuable compound for further study.
Propiedades
Número CAS |
915690-62-9 |
|---|---|
Fórmula molecular |
C7H11NO2S |
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
InChI |
InChI=1S/C7H11NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h1,7-8H,3-6H2 |
Clave InChI |
WUNNONDSJHKMDS-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)





![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide](/img/structure/B13191778.png)
![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)



![2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13191819.png)

![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)
